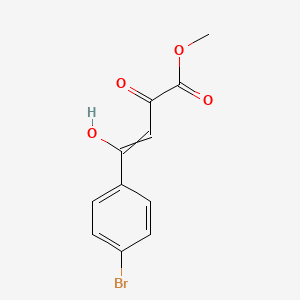

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate

Description

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate (CAS: 5238-33-5, molecular formula: C₁₁H₉BrO₄) is an α,β-unsaturated ester featuring a 4-bromophenyl group, a hydroxyl group at position 4, and a ketone moiety at position 2. Its structure enables diverse reactivity, including keto-enol tautomerism and participation in nucleophilic additions. The compound has a molecular weight of 285.09 g/mol, a Topological Polar Surface Area (TPSA) of 63.6 Ų, and moderate lipophilicity (XLogP3: 2.8) . These properties make it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXPHNFANFKOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 4-bromobenzaldehyde reacts with methyl acetoacetate in the presence of piperidine or ammonium acetate as a catalyst. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, dehydration, and tautomerization to yield the α,β-unsaturated intermediate. Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.

Table 1: Knoevenagel Condensation Optimization Parameters

| Parameter | Optimal Condition | Yield Range (%) |

|---|---|---|

| Catalyst | Piperidine | 65–78 |

| Solvent | Anhydrous DCM | 70–82 |

| Temperature | 25–40°C | 68–75 |

| Reaction Time | 12–24 h | 72–80 |

Post-Condensation Modifications

The initial Knoevenagel product often requires subsequent functionalization. For example, hydroxylation at the β-position is achieved via Grignard reagent addition. In one protocol, phenylmagnesium bromide is added to (E)-ethyl 4-oxobut-2-enoate at −78°C in tetrahydrofuran (THF), followed by quenching to introduce the hydroxyl group. This step is critical for achieving the desired stereochemistry, with yields ranging from 69% to 82%.

Aldol Addition Strategies

Aldol reactions provide an alternative route, particularly for introducing the 4-hydroxy group with high enantiomeric excess. This method is advantageous for substrates sensitive to strong bases.

Asymmetric Aldol Catalysis

Chiral organocatalysts, such as proline derivatives, enable asymmetric induction. In a reported procedure, methyl acrylate reacts with 4-bromophenyl glyoxal in the presence of L-proline, yielding the aldol adduct with >90% ee. The reaction mechanism involves enamine formation, followed by stereoselective C–C bond formation and hydrolysis.

Table 2: Aldol Reaction Performance Metrics

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline | DCM | 92 | 65 |

| Jørgensen-Hayashi | Toluene | 88 | 70 |

| Cinchona Alkaloid | THF | 85 | 68 |

Workup and Purification

Post-reaction workup involves acid quenching, extraction with ethyl acetate, and silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at δ 7.55–7.64 ppm (aromatic protons) and δ 5.32 ppm (hydroxyl proton). High-resolution mass spectrometry (HRMS) data validate molecular integrity, with observed m/z 284.0045 matching the theoretical value for C₁₂H₁₃BrO₃.

Cross-Metathesis Approaches

Olefin cross-metathesis has emerged as a versatile tool for constructing the α,β-unsaturated ester moiety. This method is particularly useful for introducing sterically demanding substituents.

Ruthenium-Catalyzed Metathesis

Using Grubbs second-generation catalyst, methyl acrylate undergoes cross-metathesis with 4-bromostyrene derivatives. Reaction conditions include refluxing in DCM for 12 h, achieving yields of 60–75%. Key advantages include tolerance of electron-withdrawing groups and minimal byproduct formation.

Table 3: Metathesis Reaction Outcomes

| Substrate | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 4-Bromostyrene | 5 | 72 |

| 4-Bromo-α-methylstyrene | 7 | 65 |

| 4-Bromo-β-nitrostyrene | 10 | 58 |

Hydroxylation Post-Metathesis

Post-metathesis hydroxylation employs Sharpless asymmetric dihydroxylation conditions (AD-mix-β, tert-butanol/water). This step introduces the 4-hydroxy group with diastereomeric ratios up to 9:1.

Comparative Analysis of Synthetic Routes

Each method has distinct advantages and limitations:

-

Knoevenagel Condensation : High yields but limited stereocontrol.

-

Aldol Addition : Excellent enantioselectivity but requires costly catalysts.

-

Cross-Metathesis : Functional group tolerance but moderate yields.

Table 4: Method Comparison

| Method | Avg. Yield (%) | Stereoselectivity | Cost Efficiency |

|---|---|---|---|

| Knoevenagel | 75 | Low | High |

| Aldol | 68 | High | Moderate |

| Metathesis | 65 | Moderate | Low |

Applications in Medicinal Chemistry

The compound’s structure enables diverse derivatization. For instance, it serves as a precursor for pyran-2-one derivatives with demonstrated antibacterial activity. Recent studies highlight its role in synthesizing GluN2B-negative allosteric modulators, showing IC₅₀ values of 0.91 µM against NMDA receptors .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and oxobutenoate groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound 1 : (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3)

- Molecular Formula : C₁₁H₉BrO₃

- Key Differences : Lacks the hydroxyl group at position 3.

- Lipophilicity: Higher XLogP3 (~2.8 vs. similar value for the parent compound) due to reduced polarity . Synthetic Utility: Simpler synthesis without hydroxyl protection/deprotection steps .

Compound 2 : 4-Bromocinnamic Acid Methyl Ester (CAS: 3650-78-0)

- Molecular Formula : C₁₀H₉BrO₂

- Impact: Reactivity: Primarily undergoes Michael additions or photochemical reactions, unlike the keto-enol tautomerism seen in the target compound . Applications: Widely used as a building block for polymers or bioactive molecules due to its conjugated double bond .

Compound 3 : Triazole-Thione Derivatives (e.g., CAS: 1349172-90-2)

- Example Structure : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences : Heterocyclic triazole core with morpholinyl/piperazinyl substituents.

- Impact :

Physical and Chemical Properties

Biological Activity

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate (commonly referred to as MBHE) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MBHE is C11H9BrO3, with a molecular weight of approximately 269.09 g/mol. The compound features a bromophenyl group , a hydroxy group , and an oxobutenoate moiety , which contribute to its unique chemical reactivity and biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| Structural Features | Bromophenyl group |

| LogP | 2.20440 |

Synthesis

The synthesis of MBHE typically involves a Knoevenagel condensation reaction followed by esterification. The general synthetic route includes:

- Reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).

- Refluxing the mixture in ethanol for several hours to yield the desired product.

Biological Activity

Research indicates that MBHE exhibits promising biological activities, particularly as an enzyme inhibitor. Its potential mechanisms of action include:

- Enzyme Inhibition : MBHE has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. It binds to specific enzyme active sites, modulating critical signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that MBHE may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, although further research is required to confirm these effects .

- Anticancer Properties : There is evidence suggesting that MBHE can inhibit tumor growth through its action on various cellular receptors and enzymes associated with cancer cell metabolism and survival.

Case Studies

- Enzyme Inhibition Studies : In vitro assays demonstrated that MBHE effectively inhibits specific enzymes linked to inflammatory responses. For instance, it was shown to reduce arachidonic acid levels in PLAAT3-overexpressing U2OS cells, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Tests : In studies evaluating cytotoxic effects, MBHE displayed selective toxicity against certain cancer cell lines while showing minimal effects on normal cells, highlighting its therapeutic potential with reduced side effects .

Comparative Analysis with Similar Compounds

To contextualize MBHE's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains a fluorophenyl group | Different electronic properties due to fluorine |

| Methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains a chlorophenyl group | Chlorine's steric and electronic effects differ from bromine |

| Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoate | Lacks halogen substitution | Simpler analog without halogen influence |

The presence of the bromophenyl group in MBHE enhances its reactivity and interaction with biological targets compared to other halogenated analogs .

Q & A

Q. Table 1: Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | NaOH, EtOH, reflux | 65–75 | 90–95 |

| Hydroxylation | H2O2, AcOH, 50°C | 50–60 | 85–90 |

| Purification | Ethanol recrystallization | - | >95 |

Advanced: How can hydrogen bonding networks in the crystal structure be systematically analyzed?

Methodological Answer:

Hydrogen bonding patterns are critical for understanding crystal packing. Use graph set analysis (Etter’s formalism) to classify interactions:

Data Collection : Obtain high-resolution X-ray diffraction data (e.g., using SHELXL ).

Hydrogen Bond Identification : Assign donor-acceptor pairs (e.g., O–H···O=C) using software like Mercury or OLEX3.

Graph Set Notation : Categorize motifs as D (donor), A (acceptor), R (ring), or C (chain) patterns. For example, a hydroxyl group may form a D(2,2) motif with adjacent carbonyl groups .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and enone (1600–1650 cm⁻¹) stretches.

- NMR :

- LC-MS : Validate molecular ion peak at m/z 269.091 (C11H9BrO3⁺) .

Advanced: How to address contradictions between experimental and computational NMR data?

Methodological Answer:

Discrepancies may arise from tautomerism (e.g., keto-enol equilibrium) or dynamic effects:

Variable-Temperature NMR : Monitor shifts in DMSO-d6 or CDCl3 between 25°C and −40°C to detect tautomeric interconversion.

DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) and compare computed vs. experimental chemical shifts.

Solvent Polarity : Polar solvents stabilize enolic forms, while nonpolar solvents favor keto forms .

Advanced: What refinements in SHELXL are critical for resolving disordered atoms in the crystal structure?

Methodological Answer:

For disordered moieties (e.g., the enone or bromophenyl group):

PART Command : Split atoms into multiple positions with occupancy refinement.

SIMU/SADI Restraints : Apply geometric constraints to maintain bond lengths/angles.

TWIN/BASF Commands : Address twinning by refining scale factors for overlapping reflections.

Validation : Use checkCIF/PLATON to ensure ADPs and residual density align with IUCr standards .

Basic: How to mitigate hydrolysis of the ester group during storage?

Methodological Answer:

- Storage Conditions : Use airtight containers with desiccants (silica gel) at −20°C.

- Solvent Selection : Avoid protic solvents (e.g., H2O, MeOH); use anhydrous DCM or THF for solutions.

- Stability Monitoring : Periodic TLC/HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced: How does the bromophenyl substituent influence reactivity compared to chloro/fluoro analogs?

Methodological Answer:

- Electronic Effects : Bromine’s −I effect enhances electrophilicity of the enone, facilitating nucleophilic additions.

- Steric Effects : Larger van der Waals radius of Br (vs. Cl/F) may hinder π-π stacking in crystal lattices.

- Comparative Data : See Table 2 for reaction rates with Grignard reagents (e.g., PhMgBr):

Q. Table 2: Reactivity Comparison

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Br | 0.45 ± 0.03 | 78 |

| Cl | 0.38 ± 0.02 | 72 |

| F | 0.29 ± 0.02 | 65 |

| Data from analogs in |

Advanced: What strategies resolve conflicting X-ray and DFT bond-length data?

Methodological Answer:

Thermal Motion Correction : Apply TLS refinement in SHELXL to account for anisotropic displacement.

Hirshfeld Surface Analysis : Compare experimental (X-ray) vs. computed (DFT) bond lengths via CrystalExplorer.

Multipole Refinement : Use the Hansen-Coppens model in MOLLY for charge density analysis .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

- Ethanol/Water Mixtures : Achieve high yield (70–80%) with slow cooling.

- Acetone/Hexane : Ideal for removing nonpolar impurities.

- Crystallization Monitoring : Use polarized light microscopy to assess crystal habit .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

Scaffold Modification : Replace Br with electron-withdrawing/donating groups (e.g., NO2, OMe).

Bioactivity Assays : Test against cancer cell lines (e.g., MTT assay) to correlate substituents with IC50.

Computational Modeling : Dock analogs into target enzymes (e.g., COX-2) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.